molecular formula C13H9F2N3 B1418533 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline CAS No. 1153806-54-2

2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline

Cat. No. B1418533
M. Wt: 245.23 g/mol
InChI Key: SGRLTFITDQBVRL-UHFFFAOYSA-N
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Description

“2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline” is a synthetic molecule with a CAS Number of 1153806-54-2 . It has a molecular weight of 245.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9F2N3/c14-8-5-11-12(6-9(8)15)18-13(17-11)7-3-1-2-4-10(7)16/h1-6H,16H2,(H,17,18) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 245.23 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data .

Scientific Research Applications

Chemosensor for Aluminum Ion Detection

A study by Shree et al. (2019) explored the use of 2-(1H-benzo[d]imidazol-2-yl)aniline derivatives as fluorescent chemosensors. These probes showed high selectivity and sensitivity towards Al3+ ions in aqueous solutions and were successful in imaging intracellular Al3+ ions in living cells through confocal fluorescence microscopy (Shree, G. J., Sivaraman, G., Siva, A., & Chellappa, D., 2019).

Directing Group for C-H Bond Amination

Zhao et al. (2017) demonstrated the use of 2-(pyridin-2-yl) aniline as a novel directing group for promoting C-H amination mediated by cupric acetate. This approach facilitated efficient amination of benzamide derivatives with good functional group tolerance (Zhao, H.-Y., Wang, H.-Y., Mao, S., Xin, M., Zhang, H., & Zhang, S.-q., 2017).

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

Janardhan et al. (2014) utilized 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as building blocks for synthesizing thiazolo[3,2-a]pyrimidinones. These compounds were derived from the elimination of by-products like aniline/2-aminobenzothiazole (Janardhan, B., Srinivas, B., Rajitha, B., & Péter, Á., 2014).

Synthesis of Novel Pesticides

Liu An-chan (2015) detailed the synthesis of novel pesticides, where 2-chloro-3,5-bis-(trifluoromethyl)aniline, a derivative of 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline, was used in the production of bistrifluron, a potent growth-retarding agent against pests (Liu An-chan, 2015).

Gold(I)-Catalyzed Cyclizations

Fu et al. (2021) developed a gold(I)-catalyzed cyclization process to synthesize 2-(naphthalen-2-yl)aniline. This process offered a new method for creating diverse chemical structures like benzo[α]carbazole, benzo[c,h]cinnoline, and dibenzo[i]phenanthridine derivatives (Fu, J., Li, B.-Q., Wang, X., Liang, Q., Peng, X., Yang, L., Wan, T., Wang, X., Lin, B., Cheng, M., & Liu, Y., 2021).

Ruthenium(II)-Catalyzed C-H Imidation

Wu et al. (2021) explored the use of 2-Fluoro-5-(trifluoromethyl)aniline, related to 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline, as a monodentate transient directing group. This enabled Ru(II)-catalyzed direct ortho-C(sp2)-H imidation of benzaldehydes, leading to the synthesis of useful quinazoline and fused isoindolinone scaffolds (Wu, Y., Liu, N., Qi, M.-H., Qiao, H., Lu, X., Ma, L., Zhou, Y., & Zhang, F.-L., 2021).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the current data . As with all chemicals, it should be handled with appropriate safety measures.

Future Directions

The future directions for this compound would depend on its potential applications. Given its structure, it could be of interest in the development of pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

2-(5,6-difluoro-1H-benzimidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3/c14-8-5-11-12(6-9(8)15)18-13(17-11)7-3-1-2-4-10(7)16/h1-6H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRLTFITDQBVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC(=C(C=C3N2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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